5-Methyl-5-phenylazepan-2-one
Description
5-Methyl-5-phenylazepan-2-one is a seven-membered lactam (azepanone) with a methyl and phenyl substituent at the 5-position. Its molecular formula is C₁₃H₁₇NO, and its SMILES representation is CC1(CCC(=O)NCC1)C2=CC=CC=C2 . The compound’s InChIKey (BNJMNDMSROAXRX-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration, distinguishing it from simpler lactams or aromatic ketones. Collision cross-section (CCS) predictions for its adducts, such as [M+H]⁺ (145.2 Ų) and [M+Na]⁺ (155.7 Ų), suggest moderate polarity and structural rigidity .
Properties
IUPAC Name |
5-methyl-5-phenylazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-13(11-5-3-2-4-6-11)8-7-12(15)14-10-9-13/h2-6H,7-10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJMNDMSROAXRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)NCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Significance of 5-Methyl-5-phenylazepan-2-one
5-Methyl-5-phenylazepan-2-one is characterized by a seven-membered azepanone ring substituted with methyl and phenyl groups at the 5-position. Its molecular formula (C₁₃H₁₇NO, MW 203.28 g/mol) and SMILES code (O=C1NCCC(C2=CC=CC=C2)(C)CC1) reflect a rigid scaffold amenable to derivatization. The compound’s lactam structure positions it as a precursor for bioactive molecules, though specific pharmacological applications remain underexplored in available literature.
Photochemical Dearomative Ring-Expansion of Nitroarenes
The most robust method for synthesizing seven-membered lactams, including 5-Methyl-5-phenylazepan-2-one, involves photochemical dearomative ring expansion of nitroarenes. This approach, detailed in recent research, leverages visible-light-mediated nitrene generation to construct the azepanone core.
Mechanism and Reaction Pathway
The process begins with the photoexcitation of a nitroarene precursor (e.g., meta-substituted nitrobenzene with methyl and phenyl groups). Under blue light irradiation (450 nm), the nitro group undergoes deoxygenation via a phosphine mediator (e.g., P(Oi-Pr)₃), forming a singlet nitrene intermediate. Subsequent intramolecular cyclization generates an azirine, which undergoes a 6π-electrocyclic ring-opening to yield a ketimine. Trapping with diethylamine produces a 3H-azepine, which is hydrogenated and hydrolyzed to the target lactam.
Table 1: Key Reaction Conditions for Photochemical Synthesis
| Step | Conditions | Mediators/Reagents | Temperature | Yield (%) |
|---|---|---|---|---|
| Nitrene Formation | Blue light (450 nm), P(Oi-Pr)₃ | Nitroarene, Et₂NH | 25°C | 60–85 |
| Azirine Cyclization | Solvent: MeCN | – | 80°C | – |
| Hydrogenation | H₂ (1 atm), Pd/C | EtOAc | 25°C | 70–90 |
Substrate Scope and Functional Group Tolerance
The method accommodates diverse substituents, including benzylic, hydroxyl, and halogen groups. For example:
Alternative Synthetic Routes and Comparative Analysis
While photochemical methods dominate recent literature, traditional approaches remain relevant for specific contexts.
Transition Metal-Catalyzed Aminocarbonylation
Palladium-catalyzed carbonylation of haloarenes with amines offers a potential pathway. A hypothetical route involves:
- Bromobenzene derivative + methylamine → imine intermediate.
- CO insertion under Pd(0) catalysis to form the lactam ring.
This method’s feasibility for sterically hindered substrates like 5-Methyl-5-phenylazepan-2-one remains untested.
Table 2: Method Comparison for Lactam Synthesis
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Photochemical | Mild conditions, scalability | Requires specialized light | 60–85% |
| Cyclization | Simple reagents | High temperatures | 40–65% |
| Aminocarbonylation | Versatile substrate scope | Toxic CO gas | 50–75% |
Optimization Strategies and Process Scalability
Enhancing Photochemical Efficiency
Analytical Characterization and Quality Control
Critical quality attributes for 5-Methyl-5-phenylazepan-2-one include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-5-phenylazepan-2-one can undergo oxidation reactions, typically forming corresponding oxides.
Substitution: The compound can participate in substitution reactions, where functional groups on the azepane ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), often in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-5-phenylazepan-2-one is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for studying the behavior of azepane derivatives in biological systems .
Medicine: The compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as a candidate for drug development, particularly in the treatment of neurological disorders .
Industry: In the industrial sector, 5-Methyl-5-phenylazepan-2-one is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Methyl-5-phenylazepan-2-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed effects. The compound may interact with neurotransmitter receptors in the brain, influencing neuronal activity and potentially offering therapeutic benefits for neurological conditions .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differences
Ring Size and Strain :
- The 7-membered azepan-2-one core in 5-methyl-5-phenylazepan-2-one reduces ring strain compared to 5-membered hydantoins (e.g., 5-methyl-5-phenylhydantoin). This likely enhances stability but may reduce reactivity in ring-opening reactions .
- Benzodiazepines like oxazepam share the 7-membered lactam structure but incorporate fused benzene rings, enhancing aromatic interactions critical for receptor binding .
Functional Groups and Bioactivity: The absence of NH groups in 5-methyl-5-phenylazepan-2-one (vs. Unlike oxazepam, which has a chloro and hydroxy substituent for GABA receptor modulation, 5-methyl-5-phenylazepan-2-one lacks pharmacophores necessary for benzodiazepine-like activity .
Thermal and Physical Properties: 5-Methyl-5-phenylhydantoin’s high melting point (199–201°C) reflects strong intermolecular hydrogen bonding, absent in 5-methyl-5-phenylazepan-2-one due to its non-polar methyl/phenyl substituents .
Biological Activity
5-Methyl-5-phenylazepan-2-one is a chemical compound belonging to the azepane family, characterized by its seven-membered ring structure containing one nitrogen atom. Its molecular formula is . This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neurological disorders and as a building block in organic synthesis.
Chemical Structure and Properties
The structure of 5-Methyl-5-phenylazepan-2-one can be represented as follows:
This compound features a methyl group and a phenyl group at the 5-position of the azepane ring, which significantly influences its biological properties.
The biological activity of 5-Methyl-5-phenylazepan-2-one is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of neurotransmitter receptors, particularly in the brain, which could lead to therapeutic effects for conditions such as anxiety and depression.
Interaction with Biological Macromolecules
Research indicates that this compound interacts with enzymes and receptors, potentially influencing neuronal activity. The modulation of these targets may result in beneficial effects on cognitive functions and mood regulation.
Therapeutic Potential
Comparative Analysis with Related Compounds
The biological activity of 5-Methyl-5-phenylazepan-2-one can be compared with other structurally related compounds:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 5-Methyl-5-phenylhydantoin | Similar structure but different ring system | Anticancer properties |
| 5-Phenylazepan-2-one | Lacks methyl group at the 5-position | Neuroprotective effects |
| 5-Methylazepan-2-one | Lacks phenyl group at the 5-position | Limited biological studies |
Case Studies and Research Findings
Recent investigations have highlighted the potential applications of 5-Methyl-5-phenylazepan-2-one in drug development:
- Neuropharmacological Studies : A study conducted on azepane derivatives indicated that modifications at the 5-position could enhance receptor binding affinity, suggesting that 5-Methyl-5-phenylazepan-2-one may exhibit improved therapeutic efficacy compared to its analogs.
- Synthetic Applications : This compound serves as an important intermediate in organic synthesis, facilitating the development of more complex molecules with potential biological activities.
- In vitro Studies : Preliminary in vitro assays have demonstrated that derivatives of this compound can inhibit specific enzymes associated with neurodegenerative diseases, warranting further investigation into its mechanism of action and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-methyl-5-phenylazepan-2-one, and how can reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclization of precursor amines or ketones under acidic or basic conditions. For example, refluxing a mixture of phenylhydrazine and ethyl acetoacetate with acetic acid (as demonstrated in pyrazolone synthesis ) could be adapted for azepanone derivatives. Key variables include temperature control (e.g., reflux vs. room temperature), solvent selection (polar aprotic solvents for better cyclization), and stoichiometric ratios. Post-synthesis purification via recrystallization (ethanol/ether mixtures) and TLC validation (toluene:ethyl acetoacetate:water = 8.7:1.2:1.1) ensure product purity .
Q. Which spectroscopic techniques are critical for characterizing 5-methyl-5-phenylazepan-2-one?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the azepanone ring (e.g., carbonyl carbon at ~170-180 ppm in 13C NMR) and aromatic protons (6.5-7.5 ppm in 1H NMR). Compare with structurally similar benzodiazepine intermediates, where fluorine substituents alter electronic environments .
- GC-MS : Monitor molecular ion peaks (e.g., m/z = 203 for C12H13NO) and fragmentation patterns to confirm molecular weight and structural integrity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the reactivity of 5-methyl-5-phenylazepan-2-one across different studies?
- Methodological Answer : Molecular docking or DFT calculations can predict steric/electronic effects influencing reactivity. For instance, discrepancies in ring-opening reactions may arise from variations in solvent polarity or catalyst interactions. Compare computational results (e.g., activation energies) with experimental kinetic data, as seen in receptor-ligand studies where hybrid modeling reconciled divergent datasets . Validate models using crystallographic data or NMR-derived conformational analysis.
Q. What strategies address inconsistent biological activity data for 5-methyl-5-phenylazepan-2-one derivatives?
- Methodological Answer :
- Dose-Response Analysis : Test compounds across a broad concentration range (nM to mM) to identify non-linear effects.
- Structural Analog Comparison : Evaluate substituent impacts (e.g., fluorine vs. methyl groups) on bioactivity, as demonstrated in benzodiazepine impurity studies .
- Resource-Intensity Balancing : Apply longitudinal study designs (e.g., three-wave panel analyses) to distinguish short-term adaptive effects from long-term degradation, as shown in presenteeism research .
Q. How can mechanistic studies clarify unexpected byproducts during 5-methyl-5-phenylazepan-2-one synthesis?
- Methodological Answer : Use tandem MS/MS or IR spectroscopy to identify byproducts (e.g., dimerization or oxidation products). For example, chlorination side reactions in zolazepam intermediates were traced to incomplete acylation steps, requiring GC-MS and NMR for structural elucidation . Adjust reaction parameters (e.g., inert atmosphere, controlled reagent addition rates) to suppress undesired pathways.
Data Analysis & Interpretation
Q. How should researchers handle contradictory thermodynamic data (e.g., melting points) for 5-methyl-5-phenylazepan-2-one?
- Methodological Answer :
- Purity Verification : Re-measure melting points after rigorous recrystallization and compare with literature values (e.g., hydantoin derivatives show mp variations ±5°C due to polymorphism) .
- Meta-Analysis : Apply multidimensional metrics to harmonize datasets, as seen in odorant-receptor studies where methodological differences (e.g., wet-lab vs. computational approaches) explained divergence .
Q. What frameworks guide the integration of 5-methyl-5-phenylazepan-2-one into pharmaceutical intermediate design?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Map steric and electronic features to biological targets (e.g., fluorophenyl groups enhance blood-brain barrier penetration in benzodiazepines) .
- Regulatory Compliance : Follow pharmacopeial standards (e.g., EP impurity guidelines) for synthetic intermediates, ensuring ≤0.1% impurity thresholds via HPLC validation .
Tables for Key Data
| Parameter | Typical Range | Method | Reference |
|---|---|---|---|
| Melting Point | 190–205°C | Differential Scanning Calorimetry | |
| NMR Chemical Shift (C=O) | 170–180 ppm (13C) | Bruker Avance 400 MHz | |
| GC-MS Retention Time | 8.2–8.5 min (HP-5 column) | Agilent 5977B MSD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
